molecular formula C16H22FN3O2S B15205500 tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate CAS No. 1965309-77-6

tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Cat. No.: B15205500
CAS No.: 1965309-77-6
M. Wt: 339.4 g/mol
InChI Key: UFNOTCKKBPHSDE-UHFFFAOYSA-N
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Description

tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group, a fluorinated aromatic ring, and a thiazinyl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinyl ring. This can be achieved through the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The next step involves the introduction of the fluorinated aromatic ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a fluorinated nitrobenzene derivative with an appropriate nucleophile, followed by reduction of the nitro group to an amino group.

    Formation of the Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the aromatic ring, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-amino-2-fluorophenyl)carbamate
  • tert-Butyl (4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
  • tert-Butyl (4-(5-amino-2-chlorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Uniqueness

tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is unique due to the presence of both a fluorinated aromatic ring and a thiazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1965309-77-6

Molecular Formula

C16H22FN3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate

InChI

InChI=1S/C16H22FN3O2S/c1-15(2,3)22-14(21)19-13-20-16(4,7-8-23-13)11-9-10(18)5-6-12(11)17/h5-6,9H,7-8,18H2,1-4H3,(H,19,20,21)

InChI Key

UFNOTCKKBPHSDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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